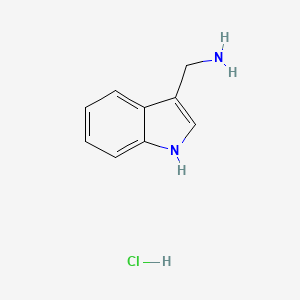
(1H-indol-3-yl)methanamine hydrochloride
Descripción general
Descripción
“(1H-Indol-3-yl)methanamine” is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant . It’s hydrochloride form has a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol .
Molecular Structure Analysis
The molecular structure of “(1H-indol-3-yl)methanamine hydrochloride” consists of a central indole ring attached to a methanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
“(1H-indol-3-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been found to exhibit antiviral properties .
- Method : Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate, were prepared and tested for their antiviral properties .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .
-
Anti-inflammatory Activity
- Field : Immunology
- Application : Certain indole derivatives have been found to inhibit reactive oxygen species (ROS) generation and nitric oxide release induced through lipopolysaccharide .
- Method : The compound HMPH (1-[(1H-indol-3-yl)methy-]) was tested for its ability to inhibit ROS and nitric oxide .
- Results : HMPH was found to inhibit free radicals .
-
Antimycobacterial Activity
- Field : Microbiology
- Application : Some indole derivatives have been tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
- Method : The compounds were tested using isoniazid and rifampicin as standards .
- Results : The results of these tests were not specified in the source .
-
Anti-HIV Activity
- Field : Virology
- Application : Certain indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties .
- Method : These derivatives were synthesized and their molecular docking studies were performed .
- Results : The results of these studies were not specified in the source .
-
Anticancer Activity
-
Antioxidant Activity
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Certain indole derivatives have been found to exhibit antidiabetic properties .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The detailed results or outcomes obtained were not specified in the source .
-
Antimalarial Activity
- Field : Parasitology
- Application : Indole derivatives have been found to exhibit antimalarial properties .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The detailed results or outcomes obtained were not specified in the source .
Safety And Hazards
This compound is not intended for human or veterinary use. It’s classified as Acute Tox. 3 Oral, indicating it’s harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound .
Direcciones Futuras
The future directions for research on “(1H-indol-3-yl)methanamine hydrochloride” and similar compounds are vast. Given its antifungal properties, it could be further investigated for potential applications in agriculture or medicine . Additionally, the chemical reactivity of the indole ring system makes it a promising scaffold for the development of new synthetic methodologies .
Propiedades
IUPAC Name |
1H-indol-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCWBKBWLNFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)methanamine hydrochloride | |
CAS RN |
1266692-14-1 | |
| Record name | (1H-indol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)
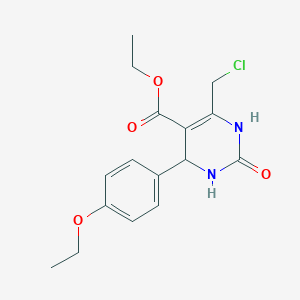
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)
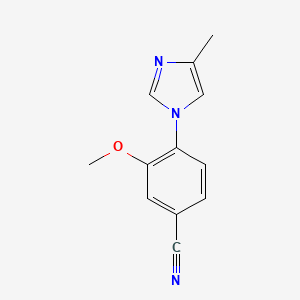
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)

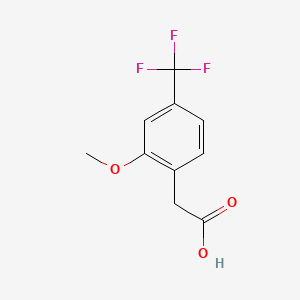
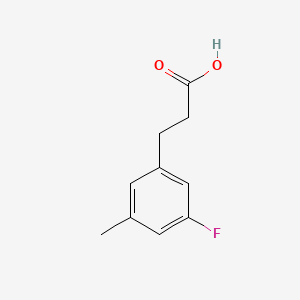
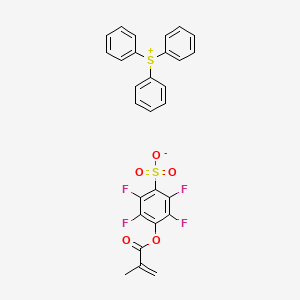
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)